molecular formula C13H20O B6263550 rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, cis CAS No. 71048-83-4

rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, cis

Cat. No. B6263550
CAS RN: 71048-83-4
M. Wt: 192.3
InChI Key:
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Description

Rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, cis, also known as (R,R)-TMC, is a synthetic compound with potential applications in a variety of scientific fields. It is a relatively new compound and has been the subject of a number of recent studies.

Scientific Research Applications

Rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, cis, has been the subject of a number of recent studies. It has been found to have potential applications in the fields of biochemistry, pharmacology, and medicine. In particular, it has been found to have potential anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of (R,R)-TMC is not yet fully understood. However, studies have suggested that it may act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of pro-inflammatory molecules. It may also act as an inhibitor of the enzyme lipoxygenase, which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
Studies have shown that (R,R)-TMC has a number of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties. It has also been found to have neuroprotective, cardioprotective, and hepatoprotective effects.

Advantages and Limitations for Lab Experiments

The main advantage of using (R,R)-TMC in laboratory experiments is its availability. It is a relatively new compound and is widely available for purchase. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively unstable compound and must be handled with care.

Future Directions

Given the potential applications of (R,R)-TMC, there are a number of potential future directions for research. These include further studies into its anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties. Additionally, further studies into its neuroprotective, cardioprotective, and hepatoprotective effects could also be conducted. Finally, further research into the mechanism of action of (R,R)-TMC could be conducted in order to better understand its effects.

Synthesis Methods

Rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, cis, is synthesized through a two-step reaction. The first step involves the reaction of 2,6,6-trimethylcyclohex-3-en-1-ol with ethyl chloroformate to form the racemic mixture of (R,R)-TMC. The second step involves the resolution of the racemic mixture to form the pure (R,R)-TMC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, cis involves the condensation of a cyclohexenone with a butenone in the presence of a base. The stereochemistry of the cyclohexenone is important in order to obtain the desired cis configuration in the final product.", "Starting Materials": [ "2,6,6-trimethylcyclohex-2-en-1-one", "2-buten-1-one", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Deprotonation of 2,6,6-trimethylcyclohex-2-en-1-one with a base to form the enolate ion.", "Step 2: Addition of 2-buten-1-one to the enolate ion to form the beta-ketoester intermediate.", "Step 3: Decarboxylation of the beta-ketoester intermediate to form the final product, rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, cis." ] }

CAS RN

71048-83-4

Product Name

rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, cis

Molecular Formula

C13H20O

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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